Vasopressin antagonist 1867
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL1684573 is a bioactive molecule with drug-like properties. It is part of the ChEMBL database, which manually curates information on such compounds. Specifically, CHEMBL1684573 is an N-isopropyl-2-(2-(3-methoxyphenyl)) compound .
Chemical Reactions Analysis
CHEMBL1684573 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would require further investigation.
Scientific Research Applications
CHEMBL1684573 has diverse applications across scientific domains:
Chemistry: It could serve as a building block in organic synthesis.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate or probe compound is crucial.
Industry: Industries may utilize it in the development of novel materials or pharmaceuticals.
Mechanism of Action
The precise mechanism by which CHEMBL1684573 exerts its effects remains unknown from the available data. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, the list of similar compounds is not provided here. researchers can explore related molecules to highlight CHEMBL1684573’s uniqueness.
Remember that this information is based on the available data, and further research may reveal additional insights
Biological Activity
Vasopressin antagonist 1867, also known as Compound 12i, is a non-peptide antagonist that selectively inhibits vasopressin receptors, particularly V1A and V2 subtypes. This compound has garnered attention for its potential therapeutic applications in various clinical conditions, particularly those associated with dysregulated vasopressin activity, such as hyponatremia and heart failure.
Vasopressin antagonists function by blocking the action of vasopressin, a hormone that regulates water retention in the kidneys and plays a significant role in blood pressure regulation. By inhibiting vasopressin receptors, these antagonists promote diuresis (increased urine production) and natriuresis (sodium excretion), which can alleviate conditions like heart failure and hyponatremia.
Pharmacological Profile
The pharmacological characteristics of this compound include:
- Selectivity : High affinity for V1A and V2 receptors.
- Bioavailability : Orally bioavailable, making it suitable for outpatient treatment.
- Efficacy : Demonstrated ability to increase urine flow and decrease urine osmolality without significantly affecting systemic blood pressure.
Efficacy in Clinical Settings
- Hyponatremia Treatment : this compound has shown promise in treating hyponatremia, particularly in cases related to the Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH). In studies, patients treated with vasopressin antagonists experienced significant increases in serum sodium levels compared to those receiving placebo treatments .
- Heart Failure Management : In acute decompensated heart failure (ADHF), vasopressin antagonists like 1867 facilitate diuresis, which can reduce fluid overload and improve clinical outcomes. A pilot study indicated that intravenous administration of conivaptan (a related compound) led to improved diuresis and symptom relief in ADHF patients .
Case Study 1: Hyponatremia Due to SIADH
A 71-year-old female patient with chronic hyponatremia was treated with oral tolvaptan after failing traditional therapies. Following the initiation of treatment with a vasopressin antagonist, her serum sodium levels increased from 110 mmol/L to 139 mmol/L within 24 hours, demonstrating the efficacy of vasopressin antagonists in managing severe hyponatremia .
Case Study 2: Acute Decompensated Heart Failure
In a clinical trial involving patients hospitalized for ADHF, those treated with conivaptan showed greater urine output and reduced weight gain due to fluid retention compared to controls. This study highlighted the role of vasopressin antagonists in promoting diuresis during acute heart failure episodes .
Data Table: Comparison of Vasopressin Antagonists
Compound | Receptor Affinity | Bioavailability | Indications |
---|---|---|---|
This compound | High (V1A/V2) | Oral | Hyponatremia, Heart Failure |
Conivaptan | High (V1A/V2) | IV | Hyponatremia, ADHF |
Tolvaptan | High (V2) | Oral | Hyponatremia |
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-4-oxo-6-(3-piperidin-1-ylpropoxy)quinazolin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-20(2)29-26(33)19-32-27(21-9-7-10-22(17-21)35-3)30-25-12-11-23(18-24(25)28(32)34)36-16-8-15-31-13-5-4-6-14-31/h7,9-12,17-18,20H,4-6,8,13-16,19H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOZPTYIJQUKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)OCCCN3CCCCC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.